2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine
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Overview
Description
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine typically involves the preparation of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester. This ester is then reacted with hydrazine hydrate to form 5-methyl-1H-imidazole-4-carboxylic acid hydrazide. The hydrazide is subsequently converted to the target compound through known procedures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds .
Scientific Research Applications
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, antitumor, and antidiabetic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-methyl-1H-imidazole-4-carboxylic acid
- 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester
- 5-methyl-1H-imidazole-4-carboxylic acid hydrazide
Uniqueness
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine is unique due to its specific structure and the presence of both methyl and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
141400-27-3 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
Canonical SMILES |
CC1=C(N=CN1)CC(C)CN |
Synonyms |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
Origin of Product |
United States |
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